N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide
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Overview
Description
N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a benzisothiazole ring, and a hydrazino linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide typically involves multiple steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Hydrazino Group: The hydrazino group is introduced by reacting the benzisothiazole derivative with hydrazine or a hydrazine derivative under controlled conditions.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its hydrazino and benzisothiazole moieties. It can serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzisothiazole ring and hydrazino group can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanamide
- N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]butanamide
Uniqueness
N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-14(2,3)16-12(19)8-9-18(15)13-10-6-4-5-7-11(10)22(20,21)17-13/h4-7H,8-9,15H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBGKPSCTBHJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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